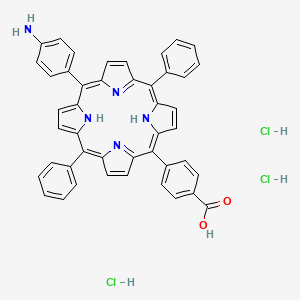
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems. They are characterized by a large, stable ring structure composed of four pyrrole subunits interconnected via methine bridges. This particular compound is notable for its functional groups, which include diphenyl, aminophenyl, and carboxyphenyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle. The specific substituents are introduced through the use of appropriately substituted benzaldehydes. The reaction conditions often include:
Solvent: Acetic acid or propionic acid
Catalyst: Acidic catalysts such as trifluoroacetic acid
Temperature: Elevated temperatures around 100-150°C
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Batch or continuous flow reactors: to manage the reaction conditions efficiently.
Purification steps: such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction can lead to the formation of chlorins or bacteriochlorins.
Substitution: The functional groups (amino and carboxyl) can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Acyl chlorides, sulfonyl chlorides
Major Products
Oxidation: Porphyrin dications
Reduction: Chlorins, bacteriochlorins
Substitution: Various substituted porphyrins depending on the reagents used
Wissenschaftliche Forschungsanwendungen
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its role in mimicking natural heme groups.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and dyes.
Wirkmechanismus
The mechanism of action of this compound involves its ability to interact with molecular targets through its porphyrin ring. The aminophenyl and carboxyphenyl groups can form hydrogen bonds and electrostatic interactions with biological molecules. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylporphyrin: Lacks the amino and carboxyl functional groups.
Hematoporphyrin: Contains hydroxyl and carboxyl groups.
Protoporphyrin IX: Naturally occurring porphyrin with vinyl and propionic acid groups.
Uniqueness
5,15-Diphenyl-10-(4-aminophenyl)-20-(4-carboxyphenyl) porphine trihydrochloride is unique due to its specific functional groups, which provide distinct chemical reactivity and biological interactions compared to other porphyrins.
Eigenschaften
Molekularformel |
C45H34Cl3N5O2 |
|---|---|
Molekulargewicht |
783.1 g/mol |
IUPAC-Name |
4-[15-(4-aminophenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]benzoic acid;trihydrochloride |
InChI |
InChI=1S/C45H31N5O2.3ClH/c46-32-17-15-30(16-18-32)44-39-25-21-35(49-39)41(27-7-3-1-4-8-27)33-19-23-37(47-33)43(29-11-13-31(14-12-29)45(51)52)38-24-20-34(48-38)42(28-9-5-2-6-10-28)36-22-26-40(44)50-36;;;/h1-26,47,50H,46H2,(H,51,52);3*1H |
InChI-Schlüssel |
ZDGRSBXVKPSKEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)C(=O)O)N3.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















